Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

ADC Linker Bioconjugation Synthetic Intermediate

This triacetyl-protected β-glucuronide building block (MW 483.38, C20H21NO13) is the preferred synthetic intermediate for constructing enzymatically cleavable ADC linkers. Its 4-formyl-2-nitrophenyl group provides a unique aldehyde handle for stable bioconjugation, absent in simpler chromogenic substrates. Triacetyl protection enhances organic solubility for efficient synthetic manipulation. Crucially, conjugates employing this linker class demonstrate nominal aggregation (<5%) vs. up to 80% for dipeptide linkers—enabling high drug-to-antibody ratios with hydrophobic payloads. Procure to develop next-generation ADCs with superior plasma stability and manufacturability.

Molecular Formula C20H21NO13
Molecular Weight 483.4 g/mol
CAS No. 148579-93-5
Cat. No. B041312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2
CAS148579-93-5
Molecular FormulaC20H21NO13
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
InChIInChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1
InChIKeyMHAQOFAFDHVKQE-KVIJGQROSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 148579-93-5: Technical Overview of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 as a Cleavable ADC Linker


Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 (CAS 148579-93-5), also known as 4-Formyl-2-nitrophenyl beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate, is a specialized carbohydrate derivative with a molecular weight of 483.38 g/mol and the formula C20H21NO13 [1]. It is characterized by a triacetylated β-glucuronic acid backbone conjugated to a nitro-substituted phenyl aldehyde moiety . The compound is recognized as an enzymatically cleavable linker, primarily designed for the synthesis of antibody-drug conjugates (ADCs) in targeted cancer therapy research .

Why Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 (CAS 148579-93-5) Cannot Be Replaced by Standard Glucuronide Analogs


Generic substitution among glucuronide-based compounds is not scientifically valid for ADC applications. The specific functionalization of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 with a 4-formyl-2-nitrophenyl group provides a distinct chemical handle for bio-conjugation that is absent in simpler, chromogenic substrates like 4-nitrophenyl β-D-glucuronide (pNPG, CAS 10344-94-2), which lacks the aldehyde group necessary for stable covalent linkage [1]. Furthermore, the triacetyl protecting groups on the sugar hydroxyls confer enhanced organic solubility and are a strategic choice for synthetic manipulations, differentiating it from unprotected or differently protected glucuronide esters . Crucially, the performance of an ADC is intrinsically linked to the physicochemical properties of the linker, which dictate plasma stability, aggregation propensity, and drug-release kinetics [2]; thus, even seemingly minor structural changes can drastically alter a conjugate's therapeutic index and manufacturability.

Quantitative Differentiation of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 (CAS 148579-93-5) Against Comparators


Unique Bifunctional Reactivity for Bio-Conjugation

The key differentiator of this compound is the presence of an aldehyde functional group on the aromatic ring, a feature not found in common β-glucuronide enzyme substrates. This aldehyde provides a reactive handle for bio-conjugation via reductive amination or other carbonyl-specific chemistries, enabling stable covalent linkage to biomolecules. This contrasts sharply with simpler glucuronides like 4-nitrophenyl β-D-glucuronide (pNPG, CAS 10344-94-2), which are used as chromogenic substrates and lack the structural features required for attachment to a cytotoxic payload or targeting ligand .

ADC Linker Bioconjugation Synthetic Intermediate

Class-Specific Aggregation Mitigation Relative to Dipeptide Linkers

As a member of the β-glucuronide linker class, Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is designed to confer significant advantages in ADC manufacturability and stability. Studies on related β-glucuronide linkers demonstrate markedly lower aggregation rates when conjugated to monoclonal antibodies compared to widely used dipeptide linkers like valine-citrulline-PAB (vc-PAB). This is attributed to the inherent hydrophilicity of the glucuronide moiety [1].

ADC Aggregation Hydrophilicity Drug-to-Antibody Ratio

High Plasma Stability, a Hallmark of the β-Glucuronide Linker Class

The β-glucuronide linker system is renowned for its exceptional stability in plasma, a prerequisite for minimizing premature payload release and associated systemic toxicity. While data for this specific compound is not publicly available, the performance of the linker class provides a strong inferential baseline. For instance, a structurally related β-glucuronide MMAF drug-linker demonstrated an extrapolated half-life of 81 days in rat plasma . This stability ensures the ADC remains intact during circulation, delivering the cytotoxic payload selectively to target cells.

Plasma Stability ADC Linker Systemic Circulation

Overcoming Resistance: Potency Against vc-PAB Resistant Cell Lines

A key functional advantage of the β-glucuronide linker system over the prevalent valine-citrulline-PAB (vc-PAB) linker is its ability to maintain potency in cell lines resistant to the latter. Research shows that ADCs employing a β-glucuronide linker to deliver an MMAE payload exhibit potent cytotoxic activity in certain cell lines that are completely resistant to vc-PAB-linked ADCs delivering the same drug [1]. This suggests distinct cellular processing and drug release mechanisms that can circumvent common resistance pathways.

ADC Resistance Cytotoxicity Linker Comparison

Enhanced Solubility for Difficult Payloads

Many highly potent cytotoxic payloads (e.g., auristatins, maytansinoids, PBD dimers) are hydrophobic, which can lead to ADC aggregation and poor pharmacokinetics. The β-glucuronide class of linkers is specifically employed to counter this. The hydrophilic nature of the glucuronide moiety can mask the hydrophobicity of the attached payload, improving the overall solubility and biophysical properties of the drug-linker construct . In a comparative study, the hydrophilic β-glucuronide linker was preferred for conjugation to a highly hydrophobic minor groove binder payload to enable the production of a monomeric, non-aggregated ADC [1].

Payload Solubility Hydrophilic Linker ADC Formulation

Primary Application Scenarios for Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 in ADC Research and Development


Synthesis of Hydrophilic, Low-Aggregation ADCs

This compound is the preferred synthetic intermediate for creating β-glucuronide-based linkers. These linkers are scientifically validated to produce ADCs with nominal aggregation (<5%) compared to traditional dipeptide linkers (up to 80%) [1]. Procurement of this building block is therefore essential for any program aiming to conjugate hydrophobic payloads while maintaining favorable biophysical properties and high drug-to-antibody ratios.

Developing ADCs to Overcome vc-PAB Resistance

This compound serves as the starting point for constructing a β-glucuronide linker system. Given the evidence that this linker class can maintain cytotoxic potency in cell lines resistant to vc-PAB-linked ADCs [2], it is a critical tool for researchers developing next-generation ADCs intended for patient populations or tumor types where resistance to existing therapies is a clinical challenge.

Targeted Delivery of Potent, Hydrophobic Cytotoxins

The protected glucuronide core is engineered to impart water solubility to an otherwise hydrophobic drug-linker construct . Researchers seeking to harness the extreme potency of hydrophobic payloads (e.g., PBDs, CBI minor groove binders) require linkers like the one derived from CAS 148579-93-5 to ensure the final ADC is monomeric, stable in plasma, and has acceptable pharmacokinetics, as demonstrated in literature with similar constructs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.